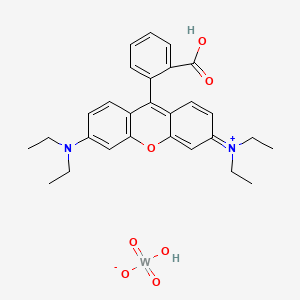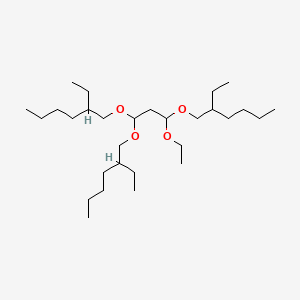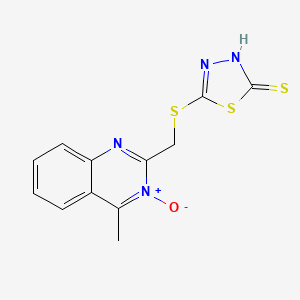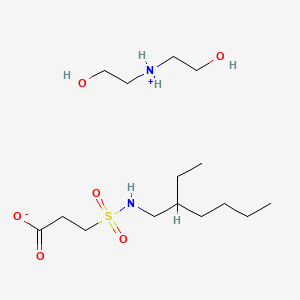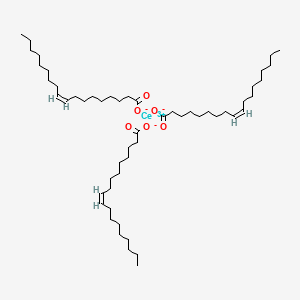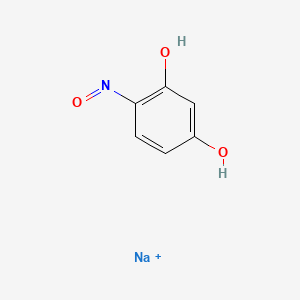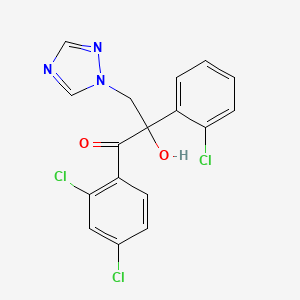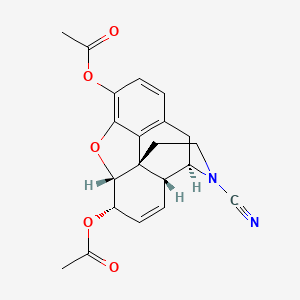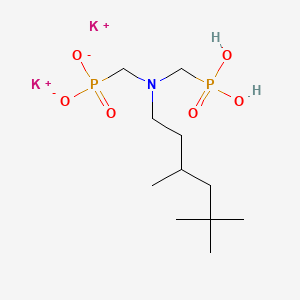
Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C11H27NO6P2.2K and a molecular weight of 405.4486 g/mol. This compound is known for its unique structure, which includes a phosphonatomethyl group and a 3,5,5-trimethylhexyl group, making it a valuable substance in various scientific and industrial applications.
准备方法
The synthesis of dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves several steps. The primary synthetic route includes the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and purity.
化学反应分析
Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphonic acids.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is utilized in the production of specialized chemicals and materials, owing to its unique properties.
作用机制
The mechanism of action of dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonatomethyl group plays a crucial role in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating enzyme activities and cellular processes.
相似化合物的比较
Dipotassium dihydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substituents on the phosphonatomethyl group.
Phosphonic acid derivatives: These compounds share the phosphonic acid functional group but have different alkyl or aryl groups attached.
Aminophosphonates: These compounds contain both amino and phosphonate groups, similar to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
94230-69-0 |
|---|---|
分子式 |
C11H25K2NO6P2 |
分子量 |
407.46 g/mol |
IUPAC 名称 |
dipotassium;[phosphonatomethyl(3,5,5-trimethylhexyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C11H27NO6P2.2K/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;/q;2*+1/p-2 |
InChI 键 |
XDNCIMPVIMWTRR-UHFFFAOYSA-L |
规范 SMILES |
CC(CCN(CP(=O)(O)O)CP(=O)([O-])[O-])CC(C)(C)C.[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


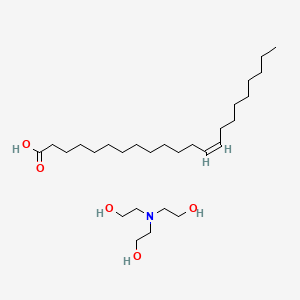

![(E)-but-2-enedioic acid;2-[4-(2-fluorophenyl)-1,2-dihydronaphthalen-2-yl]-N,N-dimethylethanamine](/img/structure/B12690275.png)


